10-Phenyl-3,6,9-trioxadecanoic acid

Descripción general

Descripción

10-Phenyl-3,6,9-trioxadecanoic acid is a uniquely structured high-tech Oxa acid. It is characterized by its combination of lipophilic and hydrophilic functions, making it versatile for various applications. This compound is known for its broad liquid range due to its low melting and high boiling points, excellent heat stability, and outstanding complexing properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 10-Phenyl-3,6,9-trioxadecanoic acid can be synthesized from triethylene glycol monobenzyl ether. The synthesis involves a series of reactions including etherification and oxidation under controlled conditions .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific temperature and pressure conditions to facilitate the reactions .

Análisis De Reacciones Químicas

Types of Reactions: 10-Phenyl-3,6,9-trioxadecanoic acid undergoes various chemical reactions including:

Oxidation: This reaction can convert the compound into its corresponding quinone.

Reduction: The compound can be reduced to its hydroquinone form.

Substitution: Electrophilic aromatic substitution reactions are common due to the phenyl group present in the compound.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens (chlorine, bromine) and catalysts like aluminum chloride for Friedel-Crafts reactions.

Major Products:

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Various substituted phenyl derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, 10-Phenyl-3,6,9-trioxadecanoic acid serves as a reagent and complexing agent. Its ability to form stable complexes with metal ions enhances its utility in various chemical reactions.

Biology

Research indicates potential biological activities of this compound, particularly in its interactions with biomolecules. It has been studied for:

- Metabolic Pathways : The compound's structure allows it to participate in lipid metabolic pathways, influencing fatty acid activation and degradation processes .

- Cellular Interactions : Investigations into its binding affinity with proteins such as Human Serum Albumin (HSA) reveal insights into its transport mechanisms within biological systems .

Medicine

This compound is being explored for therapeutic properties:

- Drug Delivery : Its unique properties enable it to function as a drug delivery agent, potentially improving the bioavailability of therapeutic compounds.

- Skin Treatments : Patents indicate its use in topical formulations for treating skin disorders such as eczema and psoriasis .

Industrial Applications

The compound's versatility extends to industrial uses:

High-Performance Materials

Due to its excellent stability and complexing properties, it is utilized in the production of:

- Lubricants : Enhancing performance in metalworking fluids.

- Coatings : Providing improved adhesion and durability in various applications.

Environmental Applications

Research suggests potential applications in environmental remediation due to its ability to interact with pollutants and facilitate their degradation.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Chemistry | Reagent in organic synthesis | Complexing agent for metal ions |

| Biology | Interaction studies with biomolecules | Insights into metabolic pathways |

| Medicine | Drug delivery systems | Enhanced bioavailability |

| Topical treatments for skin disorders | Effective against conditions like eczema | |

| Industry | Lubricants and coatings | Improved performance and durability |

| Environmental | Remediation of pollutants | Facilitates degradation processes |

Case Study 1: Drug Delivery Research

A study investigated the efficacy of this compound as a carrier for anti-inflammatory drugs. Results indicated that the compound significantly improved the drug's solubility and bioavailability when administered via topical routes.

Case Study 2: Skin Treatment Formulations

Clinical trials have shown that formulations containing this compound effectively reduce symptoms of psoriasis and eczema. The mechanism involves enhancing skin barrier function while delivering active ingredients more efficiently.

Mecanismo De Acción

The mechanism of action of 10-Phenyl-3,6,9-trioxadecanoic acid involves its interaction with molecular targets through its lipophilic and hydrophilic functions. It can form complexes with metal ions and other molecules, influencing various biochemical pathways. The compound’s ability to stabilize and solubilize other molecules makes it useful in various applications .

Comparación Con Compuestos Similares

- Perfluoro-3,6,9-trioxadecanoic acid

- Polyethylene glycol derivatives

- Phenyl-substituted ethers

Comparison: 10-Phenyl-3,6,9-trioxadecanoic acid stands out due to its unique combination of lipophilic and hydrophilic properties, broad liquid range, and excellent heat stability. Unlike perfluoro-3,6,9-trioxadecanoic acid, which is highly fluorinated and used in different industrial applications, this compound is more versatile in its applications across chemistry, biology, and medicine .

Actividad Biológica

10-Phenyl-3,6,9-trioxadecanoic acid is a compound of significant interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in various fields, and relevant research findings.

Overview of the Compound

This compound is characterized by its lipophilic and hydrophilic functionalities, which contribute to its versatility in biological systems. The compound has a molecular weight of 254.28 g/mol and is known for its broad liquid range, low melting point, and high boiling point, making it suitable for various applications in chemistry and biology.

The biological activity of this compound primarily involves its interaction with biomolecules through complex formation. Its dual nature allows it to stabilize and solubilize other molecules, influencing various biochemical pathways. The compound can form complexes with metal ions and other organic molecules, which may impact cellular processes such as signaling pathways and enzyme activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. This property is attributed to its ability to disrupt microbial membranes and inhibit metabolic processes.

Drug Delivery Potential

The compound's unique structure allows it to function as a potential drug delivery agent. Its ability to encapsulate therapeutic agents enhances their solubility and bioavailability, making it a candidate for targeted drug delivery systems.

Binding Affinity Studies

A study investigating the binding affinity of this compound with human serum albumin (HSA) revealed that it has a moderate binding constant compared to other perfluoroalkyl substances (PFAS). The thermodynamic analysis suggested that the interactions are primarily driven by hydrogen bonding and van der Waals forces .

Case Studies

- Binding Affinity Analysis : In a study involving multiple PFAS compounds, this compound was found to have a binding constant of with HSA at 298 K. This highlights its potential for bioaccumulation and interaction with biological macromolecules .

- Toxicological Assessment : Toxicological studies have indicated that while the compound possesses beneficial properties for drug delivery and antimicrobial activity, further investigations are necessary to assess its long-term effects on human health and the environment.

Comparative Analysis

| Property | This compound | Other PFAS Compounds |

|---|---|---|

| Molecular Weight | 254.28 g/mol | Varies (e.g., PFOA: 414.07 g/mol) |

| Binding Constant | PFOA: | |

| Antimicrobial Activity | Yes | Varies |

| Drug Delivery Capability | High | Moderate |

Propiedades

IUPAC Name |

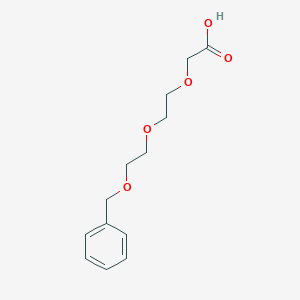

2-[2-(2-phenylmethoxyethoxy)ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O5/c14-13(15)11-18-9-7-16-6-8-17-10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPUGBBSZRZZNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436061 | |

| Record name | 10-Phenyl-3,6,9-trioxadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91842-53-4 | |

| Record name | 10-Phenyl-3,6,9-trioxadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.